(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with a molecular formula of C25H28N4O. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Scientific Research Applications
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Mechanism of Action
The mechanism of action of (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing cellular pathways. For instance, it may inhibit the activity of WRN helicase, a protein involved in DNA repair, which is a potential target for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
- Bromomethyl methyl ether
- Chloromethyl methyl ether
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Properties
IUPAC Name |
(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-27-13-15-29(16-14-27)25(30)24-20-9-5-6-10-22(20)26-23-11-12-28(18-21(23)24)17-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBUBFDDDIAKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CN(CCC3=NC4=CC=CC=C42)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673104 |
Source
|
Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228168-13-5 |
Source
|
Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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